2,2-Diethoxyethanol

Description

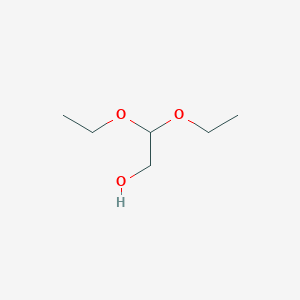

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-diethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-3-8-6(5-7)9-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKUKDZKIIIKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211155 | |

| Record name | 2,2-Diethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-63-6 | |

| Record name | 2,2-Diethoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6P26VUF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2-Diethoxyethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-diethoxyethanol from ethyl 2,2-diethoxyacetate, a crucial transformation in the production of various pharmaceutical intermediates. The document provides a comparative analysis of different reduction methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Reaction Overview

The conversion of ethyl 2,2-diethoxyacetate to this compound is a reduction reaction that transforms an ester functional group into a primary alcohol. This can be achieved through several reducing agents and methods, each with its own advantages in terms of yield, selectivity, and operational complexity. The primary methods discussed in this guide are:

-

Hydride Reduction: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalyzed Sodium Borohydride (NaBH₄) and Potassium Borohydride (KBH₄).

-

Catalytic Hydrogenation: Employing hydrogen gas in the presence of a metal catalyst.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data associated with the different synthetic routes for the preparation of this compound from ethyl 2,2-diethoxyacetate.

| Method | Reducing Agent/Catalyst | Solvent(s) | Key Reaction Conditions | Yield (%) |

| Hydride Reduction | ||||

| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to reflux | High |

| Method 2 | Sodium Borohydride (NaBH₄) | 1,2-Dimethoxyethane, Ethanol | Dropwise addition below 50 °C, followed by 3h reflux | High |

| Method 3 | Potassium Borohydride (KBH₄) / Inorganic Catalyst | Ethanol | Reflux | >80% |

| Catalytic Hydrogenation | ||||

| Method 4 | H₂ / Copper-based catalyst (e.g., Cu/SiO₂, Cu/Zn) | n-Butanol (example) | High temperature and pressure (e.g., 523 K and 20 atm) | Variable |

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[1][2] Due to its high reactivity with water and protic solvents, this reaction must be conducted under strictly anhydrous conditions.

Materials:

-

Ethyl 2,2-diethoxyacetate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

10% Sulfuric Acid (for workup)

-

Ethyl acetate (for quenching)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).

-

A suspension of LiAlH₄ (1.1 to 1.5 molar equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared in the flask and cooled to 0 °C in an ice bath.

-

A solution of ethyl 2,2-diethoxyacetate in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-4 hours, or until the reaction is complete (monitored by TLC).

-

The reaction is then cooled back to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

A 10% sulfuric acid solution is then slowly added to dissolve the resulting aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Method 2: Reduction with Sodium Borohydride (NaBH₄)

While sodium borohydride is generally considered too mild to reduce esters, its reactivity can be enhanced, allowing for the effective reduction of ethyl 2,2-diethoxyacetate.[3]

Materials:

-

Ethyl 2,2-diethoxyacetate (4 mol, 704.8 g)

-

Sodium Borohydride (8 mol, 302.6 g)

-

1,2-Dimethoxyethane (2 L)

-

Ethanol (4 L)

-

Water

Procedure: [3]

-

In a suitable reaction vessel, slowly add sodium borohydride to 1,2-dimethoxyethane with stirring.

-

A solution of ethyl 2,2-diethoxyacetate dissolved in ethanol is then added dropwise to the sodium borohydride suspension. The rate of addition should be controlled to maintain the reaction temperature below 50 °C. This process typically takes about 4 hours.

-

After the addition is complete, the reaction mixture is heated to reflux for 3 hours.

-

Upon completion of the reaction, approximately 2 L of ethanol is removed by distillation.

-

Water (4 L) is then slowly added dropwise, and residual ethanol is removed by azeotropic distillation.

-

The product, this compound, is then isolated from the aqueous mixture, which may involve extraction with an organic solvent followed by distillation.

Method 3: Reduction with Potassium Borohydride (KBH₄) and an Inorganic Catalyst

This method, described in a patent, utilizes potassium borohydride in the presence of an inorganic catalyst to achieve the reduction.[4][5]

Materials:

-

Ethyl 2,2-diethoxyacetate

-

Potassium Borohydride (KBH₄)

-

Inorganic Catalyst (as specified in the patent, e.g., a metal salt)

-

Absolute Ethanol

-

Organic solvent for extraction (e.g., toluene, benzene, or diisopropyl ether)

-

In a reaction flask, ethyl 2,2-diethoxyacetate is dissolved in absolute ethanol.

-

Potassium borohydride is added to the solution. The mass ratio of ethyl 2,2-diethoxyacetate to KBH₄ is typically between 1:0.2 and 1:1.[4][5]

-

The inorganic catalyst is then added, with a mass ratio of ethyl 2,2-diethoxyacetate to catalyst between 1:0.2 and 1:1.[4][5]

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

An organic solvent such as toluene is added to extract the product. The extraction is typically performed three times.

-

The combined organic layers are distilled to remove the extraction solvent, and the remaining this compound is purified by vacuum distillation. A yield of over 80% has been reported for this method.[5]

Method 4: Catalytic Hydrogenation

Catalytic hydrogenation is a green and industrially scalable method for the reduction of esters. This process typically requires high pressure and temperature.

Materials:

-

Ethyl 2,2-diethoxyacetate

-

Hydrogen Gas (H₂)

-

Copper-based catalyst (e.g., Cu/SiO₂, Cu/Zn)

-

Solvent (e.g., n-butanol)

Procedure:

-

The ethyl 2,2-diethoxyacetate, solvent, and catalyst are loaded into a high-pressure autoclave.

-

The autoclave is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 20-60 atm) and heated to the target temperature (e.g., 500-550 K).

-

The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

-

The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by GC).

-

Once the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The solvent is removed by distillation, and the resulting this compound is purified by vacuum distillation.

Visualizations

Caption: General reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

References

Spectroscopic Profile of 2,2-Diethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-diethoxyethanol (CAS No: 621-63-6), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the connectivity and chemical environment of its constituent atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | 1.22 | Triplet | 7.1 |

| -OCH₂- (ethoxy) | 3.53 - 3.70 | Multiplet | |

| -CH₂OH | 3.58 | Doublet | 5.4 |

| -CH- | 4.60 | Triplet | 5.4 |

| -OH | 2.59 | Triplet |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₃ | 15.3 |

| -OCH₂- (ethoxy) | 61.6 |

| -CH₂OH | 64.9 |

| -CH- | 101.9 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3441 | O-H stretch (alcohol) |

| 2976, 2931, 2883 | C-H stretch (alkane) |

| 1445 | C-H bend |

| 1374 | C-H bend |

| 1345 | |

| 1235 | |

| 1134 | C-O stretch (ether) |

| 1073 | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 103 | 100 | [M - CH₂OH]⁺ |

| 75 | 80 | [CH(OCH₂CH₃)₂]⁺ |

| 47 | 60 | [CH₂CH₂OH]⁺ |

| 29 | 40 | [CH₂CH₃]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

NMR Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to appropriately cover the proton chemical shift range, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance sensitivity.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat this compound was placed between two potassium bromide (KBr) plates.[1] The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then separated by a mass analyzer according to their mass-to-charge ratio and detected.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Purification of 2,2-Diethoxyethanol by Vacuum Distillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 2,2-diethoxyethanol utilizing vacuum distillation. This method is particularly suited for this compound due to its high boiling point at atmospheric pressure, which can lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for efficient purification while preserving the integrity of the molecule. This guide details the physical properties of this compound and its common impurities, presents a detailed experimental protocol for vacuum distillation, and illustrates the process workflow.

Introduction to this compound and the Importance of Purification

This compound is a valuable intermediate in the synthesis of various organic compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final products. The primary method for its purification on a laboratory and pilot scale is vacuum distillation, which effectively separates the desired product from lower and higher boiling point impurities.

Physical Properties and Impurity Profile

A thorough understanding of the physical properties of this compound and its potential impurities is fundamental to designing an effective purification strategy. The compound is typically synthesized by the reduction of ethyl 2,2-diethoxyacetate. Therefore, common impurities may include unreacted starting materials, solvents, and byproducts of the synthesis.

Table 1: Physical Properties of this compound and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) | Boiling Point under Vacuum (°C @ Torr) |

| This compound | C6H14O3 | 134.17 | 166-167[1] | 72.0-73.5 @ 14[2], 75-76 @ 15[3] |

| Ethanol | C2H6O | 46.07 | 78 | - |

| 1,2-Dimethoxyethane | C4H10O2 | 90.12 | 85 | - |

| Ethyl 2,2-diethoxyacetate | C8H16O4 | 176.21 | 199[4] | 81-83 @ 12[2] |

Note: The significant difference in boiling points between this compound and the common low-boiling impurities (ethanol and 1,2-dimethoxyethane) allows for their effective removal during the initial stages of vacuum distillation. The separation from the higher-boiling starting material, ethyl 2,2-diethoxyacetate, is also readily achievable under vacuum.

Experimental Protocol for Vacuum Distillation

This section provides a detailed methodology for the purification of this compound by vacuum distillation.

Materials and Equipment

-

Crude this compound

-

Round-bottom flask

-

Short-path distillation head or a fractional distillation column (e.g., Vigreux column)

-

Condenser

-

Receiving flask(s)

-

Thermometer and adapter

-

Vacuum pump

-

Cold trap (e.g., with dry ice/acetone slurry)

-

Heating mantle with a stirrer or a magnetic stir plate with a stir bar

-

Vacuum grease

-

Clamps and stands

Pre-Distillation Setup

-

Assemble the Apparatus: A standard vacuum distillation apparatus should be assembled as illustrated in the workflow diagram below. Ensure all glassware is clean and dry.

-

Grease Joints: Lightly grease all ground-glass joints to ensure a good vacuum seal.

-

Charge the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar for smooth boiling.

-

Position the Thermometer: Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect Cooling Water: Attach tubing to the condenser and circulate cold water.

-

Set up the Cold Trap: Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

Distillation Procedure

-

Start the Stirrer: Begin stirring the crude this compound.

-

Apply Vacuum: Gradually apply the vacuum to the system. The pressure should drop to approximately 15 mmHg.

-

Begin Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.

-

Collect Fractions:

-

Forerun: Collect the initial distillate, which will primarily consist of lower-boiling impurities such as residual solvents (ethanol, 1,2-dimethoxyethane).

-

Main Fraction: As the temperature of the vapor reaches the boiling point of this compound at the applied pressure (approximately 75-76 °C at 15 mmHg), change the receiving flask to collect the purified product.

-

Residue: Stop the distillation before the distillation flask goes to dryness to prevent the concentration of high-boiling impurities and potential decomposition.

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump and the cooling water.

-

Disassemble the apparatus.

-

Data Presentation

The effectiveness of the purification can be assessed by comparing the purity of the this compound before and after distillation. While a specific experimental dataset is not available, the following table represents typical purity levels that can be expected. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to determine purity.[5][6]

Table 2: Representative Purity of this compound Before and After Vacuum Distillation

| Sample | Purity (%) | Analytical Method |

| Crude this compound | ~85-95 | GC-MS |

| Purified this compound | >98 | GC-MS |

Note: The final purity is dependent on the efficiency of the distillation setup and the nature of the impurities present in the crude material.

Visualizations

Vacuum Distillation Workflow

The following diagram illustrates the logical workflow of the vacuum distillation process for purifying this compound.

Caption: Workflow for the purification of this compound by vacuum distillation.

Logical Relationship of Purification

The following diagram illustrates the logical relationship between the components in the purification process.

References

- 1. This compound CAS#: 621-63-6 [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 621-63-6 [chemicalbook.com]

- 4. Ethyl diethoxyacetate | 6065-82-3 [m.chemicalbook.com]

- 5. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Diethoxyethanol (CAS 621-63-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Diethoxyethanol (CAS 621-63-6), a versatile chemical intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and fine chemical industries.

Core Physical and Chemical Properties

This compound, also known as glycolaldehyde diethyl acetal, is a colorless to pale yellow liquid. Its key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H14O3 | N/A |

| Molecular Weight | 134.17 g/mol | N/A |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 166-167 °C at 760 mmHg | [1] |

| Density | 0.9000 g/cm³ | N/A |

| Refractive Index | 1.4160 | N/A |

| Flash Point | 62 °C | N/A |

| Water Solubility | Miscible with water, chloroform, and ethyl acetate. | [2][3] |

| pKa (Predicted) | 14.83 ± 0.10 | [2] |

| LogP (o/w) (estimated) | 0.656 | [1] |

| Vapor Pressure (estimated) | 0.574 mmHg at 25 °C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][4]

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Procedure:

-

A clean, dry pycnometer is weighed empty.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine its exact volume.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is weighed.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Water Solubility (Flask Method - OECD 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.[1][5]

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (saturation).

-

The mixture is then allowed to stand to separate any undissolved substance.

-

A sample of the clear aqueous solution is carefully taken.

-

The concentration of this compound in the aqueous sample is determined by a suitable analytical method (e.g., gas chromatography).

-

This concentration represents the water solubility of the compound at that temperature.[2][6]

Role in Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor in the synthesis of complex molecules such as the antibiotic neooxazolomycin and pyrimidine-based inhibitors of phosphodiesterase 7 (PDE7).[3]

Experimental Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical and chemical properties of a liquid compound like this compound.

References

Characterization of 2,2-Diethoxyethanol Purity by GC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,2-diethoxyethanol purity using gas chromatography-mass spectrometry (GC-MS). This document outlines detailed experimental protocols, data interpretation, and potential impurity identification, serving as a valuable resource for professionals in research, quality control, and drug development.

Introduction

This compound is a versatile organic compound utilized as a solvent and intermediate in various chemical syntheses. Its purity is critical for ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. This guide details the application of GC-MS for the qualitative and quantitative analysis of this compound, including the identification of potential process-related impurities.

Experimental Protocols

A robust GC-MS method is essential for the accurate characterization of this compound. The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and analytical requirements.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results.

-

Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in a suitable solvent such as methanol or acetonitrile.

-

Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the chosen solvent to a final concentration of approximately 1000 µg/mL.

-

Internal Standard (Optional for Quantitative Analysis): For precise quantification, an internal standard (e.g., 1,3-propanediol) can be added to both the standard and sample solutions at a fixed concentration.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters are based on methods developed for similar glycol ethers and should provide good chromatographic separation and mass spectral data.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

| Mass Range | m/z 30-200 |

| Scan Mode | Full Scan |

Data Presentation and Interpretation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by specific fragment ions that are indicative of its structure. The major ions observed are summarized in the table below.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 47 | High | [CH(OH)OCH2CH3]+ |

| 31 | High | [CH2OH]+ |

| 75 | Moderate | [CH(OCH2CH3)2]+ |

| 103 | Low | [M - OCH2CH3]+ |

| 134 | Very Low/Absent | [M]+ (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer primarily proceeds through alpha-cleavage, a common fragmentation pathway for ethers and alcohols. The molecular ion, if formed, is typically of very low abundance.

Caption: Proposed EI fragmentation of this compound.

Purity Assessment and Impurity Profiling

The primary goal of this analysis is to determine the purity of this compound and identify any potential impurities. Impurities can arise from the synthesis process, degradation, or storage.

Synthesis of this compound

This compound is commonly synthesized by the reduction of ethyl 2,2-diethoxyacetate using a reducing agent such as sodium borohydride.

Potential Impurities

Based on the synthesis route, the following impurities could potentially be present in the final product:

| Impurity | Chemical Formula | Potential Source |

| Ethyl 2,2-diethoxyacetate | C8H16O4 | Unreacted starting material |

| Ethanol | C2H5OH | Reaction solvent/by-product |

| 1,2-Dimethoxyethane | C4H10O2 | Reaction solvent |

| Diethoxymethane | C5H12O2 | Side reaction product |

The presence of these impurities can be monitored by extracting their respective ion chromatograms from the total ion chromatogram (TIC) and comparing their retention times and mass spectra with those of reference standards.

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the characterization of this compound purity by GC-MS.

Caption: GC-MS workflow for this compound analysis.

Conclusion

This technical guide provides a framework for the characterization of this compound purity by GC-MS. The detailed experimental protocol, data interpretation guidelines, and discussion of potential impurities will aid researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and assurance. The provided workflows and diagrams offer a clear and concise visualization of the analytical process. Adherence to these guidelines will contribute to the reliable and accurate assessment of this compound purity, ensuring its suitability for its intended applications.

References

2,2-Diethoxyethanol: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyethanol, a stable and versatile bifunctional molecule, serves as a crucial chemical intermediate in a variety of organic syntheses. Its unique structure, featuring a protected aldehyde and a primary alcohol, allows for sequential and selective transformations, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a colorless oily liquid with properties that make it a convenient reagent in many reaction systems. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H14O3 | [1][2] |

| Molecular Weight | 134.17 g/mol | [1][2][3] |

| Boiling Point | 166-167 °C | [4] |

| Density | 0.900 g/cm³ | [4] |

| Refractive Index | 1.4160 | [4] |

| Flash Point | 62 °C | [4] |

| Solubility | Miscible with water, chloroform, and ethyl acetate. Slightly soluble in methanol. | [4][5] |

| pKa | 14.83 ± 0.10 (Predicted) | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the reduction of ethyl 2,2-diethoxyacetate being a common and high-yielding method.

Experimental Protocol: Synthesis from Ethyl 2,2-Diethoxyacetate[5]

This procedure details the reduction of ethyl 2,2-diethoxyacetate to this compound using sodium borohydride.

Materials:

-

Ethyl 2,2-diethoxyacetate (4 mol, 704.8 g)

-

Sodium borohydride (8 mol, 302.6 g)

-

1,2-Dimethoxyethane (2 L)

-

Ethanol (4 L)

-

Water (4 L)

-

Potassium carbonate

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Slowly add sodium borohydride to 2 L of 1,2-dimethoxyethane under stirring.

-

Prepare a solution of ethyl 2,2-diethoxyacetate in 4 L of ethanol.

-

Add the ethyl 2,2-diethoxyacetate solution dropwise to the sodium borohydride suspension, maintaining the reaction temperature below 50 °C. This addition typically takes about 4 hours.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Distill off approximately 2 L of ethanol.

-

Slowly add 4 L of water dropwise to the reaction mixture to precipitate the product and remove residual ethanol by azeotropic distillation. The initial precipitate will gradually dissolve as more water is added.

-

Cool the mixture in an ice bath and add 600 g of potassium carbonate while stirring.

-

Extract the aqueous layer with 2 L of ether.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the ether by evaporation to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at 75-76 °C (15 mmHg).

Yield: 475.8 g (88.7%)

Applications in Organic Synthesis

The utility of this compound as a chemical intermediate is demonstrated in the synthesis of several important pharmaceutical compounds.

Synthesis of Lamivudine

This compound is a key precursor in the synthesis of Lamivudine, an important antiviral drug used in the treatment of HIV/AIDS and hepatitis B.[6][7] The synthesis involves the construction of the 1,3-oxathiolane ring, where this compound provides a two-carbon unit with the necessary functionalities.

A generalized synthetic workflow for the synthesis of Lamivudine starting from a derivative of this compound is depicted below.

Caption: Synthetic pathway to Lamivudine.

Synthesis of Neooxazolomycin

This compound is also utilized in the synthesis of neooxazolomycin, a member of the oxazolomycin family of antibiotics.[2][5] These complex natural products exhibit potent biological activity.

Synthesis of Pyrimidine-Based PDE7 Inhibitors

Another significant application of this compound is in the synthesis of pyrimidine-based inhibitors of phosphodiesterase 7 (PDE7).[5] These compounds are of interest for the treatment of various inflammatory and neurological disorders.

The general workflow for synthesizing a pyrimidine-based inhibitor from this compound is outlined below.

Caption: Workflow for PDE7 inhibitor synthesis.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][3] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8] The compound is a combustible liquid and should be stored away from heat and open flames in a tightly closed container, preferably refrigerated.[8]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility in the construction of complex molecules like Lamivudine, neooxazolomycin, and PDE7 inhibitors highlights its importance. The straightforward synthesis and the ability to undergo selective transformations make it an attractive building block for chemists engaged in drug discovery and development. The experimental protocols and data provided in this guide aim to support the effective and safe utilization of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of neooxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 621-63-6 [m.chemicalbook.com]

- 5. This compound | C6H14O3 | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 7. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling and Storage of 2,2-Diethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of 2,2-diethoxyethanol. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H14O3 | [1] |

| Molecular Weight | 134.17 g/mol | [1][2] |

| CAS Number | 621-63-6 | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 167 °C at 760 mmHg | [4] |

| Flash Point | 62 °C (143.6 °F) | [3][5] |

| Density | 0.9000 g/cm³ | [5] |

| Refractive Index | 1.4160 | [5] |

| Solubility | Miscible with water, chloroform, and ethyl acetate. | [6] |

| Vapor Pressure | 0.574 mmHg at 25 °C (est.) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour.[7] |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed.[7] |

| Acute toxicity (Inhalation) | 3 | H331: Toxic if inhaled.[7] |

| Skin irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Reproductive toxicity | 1B | H360: May damage fertility or the unborn child.[7] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[8] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.[3][7] | Prevents skin contact which can cause irritation.[1][2] |

| Respiratory Protection | Use in a well-ventilated area. If needed, use a NIOSH-approved respirator with appropriate cartridges.[8] | Protects against inhalation of toxic vapors which may cause respiratory irritation.[1][2][7] |

Storage and Incompatibility

Proper storage of this compound is critical to prevent hazardous reactions and maintain its stability.

Caption: Storage and incompatibility guidelines for this compound.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

-

Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[1][3][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[7][9]

-

It is recommended to store this chemical in a fireproof place.[9] Some sources suggest refrigeration.[3]

Incompatible Materials:

-

Strong Oxidizers: Can cause violent reactions.

-

Strong Acids: Can lead to vigorous reactions.

-

Bases: May cause reactions.

-

Peroxides: Can react violently.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel.[9] Avoid breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with an inert dry material and place in an appropriate waste disposal container.[9] Use non-sparking tools.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] Do not dispose of it into the environment.[3]

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and adherence to all applicable safety regulations. Always consult with a qualified safety professional for specific guidance related to your work environment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H14O3 | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 621-63-6 [thegoodscentscompany.com]

- 5. This compound CAS#: 621-63-6 [m.chemicalbook.com]

- 6. This compound | 621-63-6 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols: Synthesis of a Key Intermediate for (+)-Neooxazolomycin

A Modern, Organocatalytic Approach

These application notes provide a detailed overview of the enantioselective, organocatalytic formal synthesis of (+)-neooxazolomycin, as developed by Romo and coworkers. This route focuses on the efficient construction of a key vinyl iodide intermediate, which is a crucial precursor for the total synthesis of the natural product.

Note on 2,2-Diethoxyethanol: A thorough review of the contemporary literature on the synthesis of neooxazolomycin, including the pathway detailed below, found no instance of this compound being utilized as a reagent or solvent. The protocols herein reflect the published and validated methodologies.

I. Overview of the Synthetic Strategy

The formal synthesis of (+)-neooxazolomycin is achieved through the construction of a key vinyl iodide intermediate. The synthetic pathway is characterized by a highly efficient, Lewis base-catalyzed Michael proton transfer-lactamization organocascade to form the core pyrrolidinone scaffold. Subsequent stereoselective manipulations complete the synthesis of the target intermediate.

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the vinyl iodide intermediate.

| Step | Product | Starting Material(s) | Reagents and Conditions | Yield (%) |

| 1 | Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate | Dimethyl 2-(tosylformamido)malonate, Cinnamoyl chloride | (DHQD)2PHAL, Et3N, CH2Cl2 | 72 |

| 2 | (2S,3S)-1-Methyl-5-oxo-3-styrylpyrrolidine-2,2-dicarboxylate | Product of Step 1 | LiOH, H2O2; then (CH3)2SO4, K2CO3 | 85 (over 2 steps) |

| 3 | (2S,3S)-2-(Hydroxymethyl)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate | Product of Step 2 | LiBH4, THF | 95 |

| 4 | (2S,3S)-2-((tert-Butyldimethylsilyloxy)methyl)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate | Product of Step 3 | TBSCl, Imidazole, DMF | 98 |

| 5 | (2S,3S,4R)-2-((tert-Butyldimethylsilyloxy)methyl)-4-hydroxy-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate | Product of Step 4 | SeO2, Dioxane, H2O | 63 |

| 6 | (2S,3S,4R)-2-((tert-Butyldimethylsilyloxy)methyl)-4-((2,4-dimethoxybenzyl)oxy)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carboxylate | Product of Step 5 | DMB-TCA, CH2Cl2 | 89 |

| 7 | (2S,3S,4R)-4-((2,4-Dimethoxybenzyl)oxy)-2-(hydroxymethyl)-1-methyl-3-styrylpyrrolidin-5-one | Product of Step 6 | TBAF, THF | 92 |

| 8 | (2S,3S,4R)-4-((2,4-Dimethoxybenzyl)oxy)-1-methyl-5-oxo-3-styrylpyrrolidine-2-carbaldehyde | Product of Step 7 | DMP, CH2Cl2 | 88 |

| 9 | (2S,3S,4R)-4-((2,4-Dimethoxybenzyl)oxy)-2-((E)-2-iodovinyl)-1-methyl-3-styrylpyrrolidin-5-one | Product of Step 8 | (Iodomethyl)triphenylphosphonium iodide, NaHMDS, THF | 75 |

III. Experimental Protocols

Step 1: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate

-

To a solution of dimethyl 2-(tosylformamido)malonate (1.0 equiv) and (DHQD)2PHAL (0.1 equiv) in CH2Cl2 at -78 °C is added triethylamine (2.0 equiv).

-

A solution of cinnamoyl chloride (1.2 equiv) in CH2Cl2 is then added dropwise over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

-

The aqueous layer is extracted with CH2Cl2 (3x).

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the title compound.

Step 9: Synthesis of (2S,3S,4R)-4-((2,4-Dimethoxybenzyl)oxy)-2-((E)-2-iodovinyl)-1-methyl-3-styrylpyrrolidin-5-one (Vinyl Iodide Intermediate)

-

To a suspension of (iodomethyl)triphenylphosphonium iodide (2.0 equiv) in THF at -78 °C is added NaHMDS (1.0 M in THF, 2.0 equiv) dropwise.

-

The resulting dark red mixture is stirred at -78 °C for 1 hour.

-

A solution of the aldehyde from Step 8 (1.0 equiv) in THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous NaHCO3.

-

The aqueous layer is extracted with EtOAc (3x).

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the vinyl iodide intermediate.

IV. Diagrams

Workflow for the Synthesis of the Neooxazolomycin Key Intermediate

Caption: Synthetic workflow for the vinyl iodide intermediate.

Logical Relationship of Key Transformations

Caption: Key transformations in the synthesis.

Protecting Aldehydes: Application and Protocols for 2,2-Diethoxyethanol

FOR IMMEDIATE RELEASE

Application Note: AN-22DEE-01

A Robust and Versatile Protecting Group for Aldehydes in Complex Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the selective masking of reactive functional groups is paramount to achieving desired molecular architectures. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary protection to prevent unwanted side reactions. This application note details the use of 2,2-diethoxyethanol as a highly effective protecting group for aldehydes, forming a stable cyclic acetal. This strategy is particularly advantageous in drug development and materials science research where complex molecules with multiple functional groups are assembled.

The protection of an aldehyde with this compound proceeds via an acid-catalyzed reaction to form a 2-substituted-1,3-dioxolane derivative. This acetal is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and hydridic reducing agents. The mild acidic conditions required for its removal ensure the integrity of other sensitive functional groups within the molecule, making it a valuable tool for synthetic chemists.

Key Applications:

-

Multi-step organic synthesis: Protection of aldehydes allows for the selective transformation of other functional groups within the same molecule.

-

Grignard and Organolithium Reactions: The protected aldehyde is inert to these powerful nucleophiles, enabling reactions at other sites.

-

Reduction Reactions: Allows for the selective reduction of other functional groups, such as esters or ketones, in the presence of an aldehyde.

-

Drug Discovery and Development: Facilitates the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of an aromatic aldehyde (p-tolualdehyde) with this compound and its subsequent deprotection.

| Parameter | Protection | Deprotection |

| Reaction | Acetal Formation | Acetal Hydrolysis |

| Substrate | p-Tolualdehyde | 2-(p-Tolyl)-1,3-dioxolane |

| Reagent | This compound | Water |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene | Acetone |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 4 hours | 2 hours |

| Yield | >95% | >90% |

Experimental Protocols

Protection of p-Tolualdehyde with this compound

This protocol describes a general procedure for the formation of a this compound-protected aldehyde using p-tolualdehyde as a representative substrate.

Materials:

-

p-Tolualdehyde

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus

Procedure:

-

A solution of p-tolualdehyde (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed (typically 4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

-

The product, 2-(p-tolyl)-1,3-dioxolane, can be purified by vacuum distillation or column chromatography on silica gel.

Deprotection of 2-(p-Tolyl)-1,3-dioxolane

This protocol outlines the hydrolysis of the acetal to regenerate the aldehyde.

Materials:

-

2-(p-Tolyl)-1,3-dioxolane

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The protected aldehyde, 2-(p-tolyl)-1,3-dioxolane (1.0 eq), is dissolved in a mixture of acetone and water.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 2 hours).

-

Once the reaction is complete, the acetone is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the deprotected aldehyde, p-tolualdehyde.

Visualizing the Workflow

The following diagrams illustrate the chemical transformations and the logical workflow of the protection-deprotection sequence.

Application Notes and Protocols for the Synthesis of a Novel Quinazolinone-Based PDE7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PDE7 and its Inhibition

Phosphodiesterase 7 (PDE7) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] It specifically hydrolyzes cAMP, a crucial second messenger, into adenosine 5'-monophosphate (AMP).[1] The regulation of intracellular cAMP levels is vital for a multitude of cellular processes. By inhibiting PDE7, the degradation of cAMP is prevented, leading to its accumulation within the cell.[1] This elevation in cAMP concentration subsequently activates protein kinase A (PKA), which in turn modulates the transcription of various genes and cellular responses, including the suppression of inflammatory processes and neuroprotection.[1][3] Due to its role in regulating immune responses and its presence in the central nervous system, PDE7 has emerged as a promising therapeutic target for a range of conditions, including autoimmune diseases, neurodegenerative disorders, and certain types of cancer.[2]

The cAMP Signaling Pathway and the Role of PDE7

The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP.[4] cAMP then binds to and activates Protein Kinase A (PKA).[3][4] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits.[5] Upon cAMP binding, the catalytic subunits are released and can then phosphorylate various downstream targets, leading to a cellular response.[4][5] PDE7 acts as a crucial negative regulator of this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[1] Inhibition of PDE7 disrupts this termination, leading to prolonged PKA activation and an amplified cellular response.

Proposed Synthesis of a Quinazolinone-Based PDE7 Inhibitor

This section details a proposed synthetic route for a novel quinazolinone derivative, a scaffold known for its potential as a PDE7 inhibitor. The key step involves a condensation-cyclization reaction between a substituted 2-aminobenzamide and 2,2-diethoxyethanol, which serves as a masked acetaldehyde.

Overall Reaction Scheme

Data Presentation

The following table presents hypothetical characterization data for a synthesized quinazolinone-based PDE7 inhibitor.

| Compound ID | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) | IC₅₀ for PDE7 (nM) |

| QZ-DEE-01 | Substituted Quinazolinone | 65 | 185-187 | 8.15 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 4.20 (m, 1H), 1.2-2.0 (m, 10H) | [M+H]⁺ = 271.18 | 50 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Toluene is flammable and toxic; handle with care.

-

Acids and oxidizing agents should be handled with appropriate caution.

Conclusion

This document provides a comprehensive and detailed protocol for the proposed synthesis of a novel quinazolinone-based PDE7 inhibitor using this compound. The outlined methodology, data presentation, and workflow diagrams are intended to guide researchers in the development of new therapeutic agents targeting PDE7. The successful synthesis and subsequent biological evaluation of such compounds could pave the way for new treatments for a variety of inflammatory and neurological conditions.

References

Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly within drug development and medicinal chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The carbonyl group, present in aldehydes and ketones, is a highly reactive functional group that often requires temporary masking to prevent unwanted side reactions. Acetal formation is a robust and widely employed method for carbonyl protection due to the stability of acetals under neutral and basic conditions.

This document provides a detailed experimental protocol for the protection of carbonyl compounds using 2,2-diethoxyethanol. This reagent offers a straightforward and efficient means of forming a stable acetal protecting group. The resulting acetal can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound.

Reaction Principle

The protection of a carbonyl group with this compound proceeds via an acid-catalyzed nucleophilic addition reaction. In this reversible process, the carbonyl carbon is attacked by the hydroxyl group of this compound, followed by the elimination of a water molecule to form a stable cyclic acetal. The equilibrium of the reaction is typically shifted towards the product by removing the water formed during the reaction, often through the use of a Dean-Stark apparatus or a dehydrating agent.

Experimental Protocols

General Procedure for Acetal Protection of an Aldehyde or Ketone

This protocol outlines a general method for the acetal protection of a carbonyl compound using this compound, catalyzed by pyridinium p-toluenesulfonate (PPTS).

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

This compound (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the aldehyde or ketone (1.0 equiv), this compound (1.2 equiv), and pyridinium p-toluenesulfonate (0.1 equiv).

-

Add a sufficient amount of anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting carbonyl compound.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

General Procedure for Deprotection of the Acetal

The acetal protecting group can be readily removed under acidic conditions to regenerate the carbonyl functionality.

Materials:

-

Acetal-protected compound (1.0 equiv)

-

Acetone-water solution (e.g., 10:1 v/v)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the acetal-protected compound (1.0 equiv) in an acetone-water mixture.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The deprotection is usually complete within 1-4 hours.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the deprotected carbonyl compound.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acetal protection of various carbonyl compounds with this compound.

| Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | PPTS | Toluene | 6 | 92 |

| Cyclohexanone | p-TsOH | Benzene | 8 | 88 |

| 4-Nitrobenzaldehyde | Amberlyst-15 | Dichloromethane | 5 | 95 |

| Acetophenone | Sc(OTf)₃ | Toluene | 10 | 85 |

Note: Yields are for isolated and purified products. Reaction conditions may require optimization for different substrates.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the acetal protection and deprotection workflow.

Caption: Experimental workflow for acetal protection and deprotection.

Application Notes and Protocols for Acetal Formation with 2,2-Diethoxyethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for acetal formation utilizing 2,2-diethoxyethanol. This versatile alcohol serves as a key building block in organic synthesis, particularly in the formation of protecting groups for carbonyl compounds and the synthesis of complex molecules in drug development.

Introduction to Acetal Formation

Acetal formation is a reversible reaction between a carbonyl compound (aldehyde or ketone) and an alcohol in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate to form an acetal. Due to the equilibrium nature of the reaction, specific conditions are required to drive the formation of the acetal product.

General Reaction Scheme:

In the context of these notes, R'OH is this compound.

Key Reaction Parameters

Successful acetal formation is dependent on several critical parameters that influence reaction rate and yield.

-

Catalyst: Acid catalysis is essential for the reaction to proceed at a reasonable rate. Common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), offer the advantage of easy removal from the reaction mixture.

-

Solvent: The choice of solvent is crucial. An inert solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often employed to drive the equilibrium towards the product. In some cases, an excess of the alcohol reactant can also serve as the solvent.

-

Temperature: The reaction is typically performed at elevated temperatures to facilitate the removal of water. The specific temperature depends on the boiling point of the solvent and the reactants.

-

Water Removal: Continuous removal of water as it is formed is the most critical factor for achieving high yields of the acetal. This is commonly accomplished using a Dean-Stark apparatus.

-

Reactant Stoichiometry: An excess of the alcohol is often used to shift the equilibrium towards the formation of the acetal.

Experimental Protocols

While specific protocols for the reaction of this compound with various carbonyl compounds are not abundantly available in the public literature, a general procedure can be adapted from well-established methods for acetal formation using similar alcohols. The following protocols are based on analogous reactions and provide a strong starting point for optimization.

General Protocol for Acetal Formation with an Aldehyde (e.g., Benzaldehyde)

This protocol describes a general method for the synthesis of a 2-substituted-1,3-dioxane derivative using this compound and an aldehyde.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other acid catalyst

-

Toluene (or another suitable azeotroping solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add the aldehyde (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Add a sufficient volume of toluene to fill the Dean-Stark trap and immerse the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC/GC, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

Quantitative Data (Illustrative)

The following table provides illustrative data based on typical acetal formation reactions. Note: This data is generalized and optimization will be required for specific substrates.

| Aldehyde/Ketone | This compound (eq) | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | 1.2 | p-TsOH (0.02) | Toluene | Reflux | 4-8 | 85-95 |

| Cyclohexanone | 1.5 | H₂SO₄ (cat.) | Toluene | Reflux | 6-12 | 70-85 |

| Acetaldehyde | 2.0 | Amberlyst-15 | None | 50 | 24 | 60-75 |

Diagrams

Acetal Formation Mechanism

The following diagram illustrates the acid-catalyzed mechanism of acetal formation.

Caption: Acid-catalyzed mechanism of acetal formation.

Experimental Workflow

The following diagram outlines the general experimental workflow for acetal synthesis.

The Pivotal Role of 2,2-Diethoxyethanol in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethoxyethanol, a stable and versatile chemical intermediate, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its primary function in medicinal chemistry is as a synthetic equivalent of glycolaldehyde, a key two-carbon unit. The protected aldehyde functionality of this compound allows for its participation in a range of chemical transformations under conditions that would not be tolerated by the free aldehyde. This application note provides a detailed overview of the role of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the preparation of pyrimidine-based Phosphodiesterase 7 (PDE7) inhibitors. Detailed experimental protocols, quantitative data, and a visualization of the relevant signaling pathway are provided to guide researchers in its effective utilization.

Introduction

This compound (CAS No. 621-63-6), also known as glycolaldehyde diethyl acetal, is a colorless to pale yellow liquid with a boiling point of 166-167 °C.[1] Its chemical structure features a hydroxyl group and a diethyl acetal, which masks a reactive aldehyde. This unique combination of functional groups makes it an invaluable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are prevalent in many drug molecules. The acetal group provides stability under various reaction conditions, and can be readily deprotected to reveal the aldehyde for subsequent reactions.

One of the notable applications of this compound is in the synthesis of fused pyrimidine derivatives, which are core structures in a class of therapeutic agents targeting Phosphodiesterase 7 (PDE7).[2][3] PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that plays a significant role in regulating intracellular cAMP levels.[4] Inhibition of PDE7 leads to an increase in cAMP, which in turn modulates various downstream signaling pathways, making it an attractive target for the treatment of inflammatory diseases and neurological disorders.

Application in the Synthesis of Pyrimidine-Based PDE7 Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in a number of potent and selective PDE7 inhibitors. The synthesis of this heterocyclic system often involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring. This compound serves as a key precursor for the introduction of a two-carbon unit with a terminal hydroxyl group, which is essential for the formation of the pyrrole ring.

A general synthetic approach involves the reaction of a substituted 4-aminopyrimidine with this compound. The hydroxyl group of this compound can be activated, for example, by conversion to a leaving group, to facilitate the alkylation of the aminopyrimidine. Subsequent acid-catalyzed deprotection of the acetal and intramolecular cyclization leads to the formation of the desired pyrrolo[2,3-d]pyrimidine core.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a key intermediate in the preparation of pyrimidine-based PDE7 inhibitors, highlighting the efficiency of reactions involving this compound as a glycolaldehyde equivalent.

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |